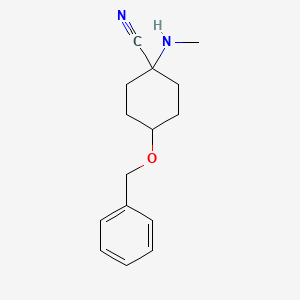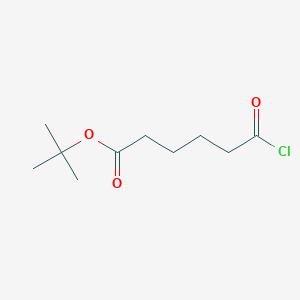
Dehydro Amlodipine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydro Amlodipine Hydrochloride is a derivative of Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. This compound is recognized for its role in the pharmaceutical industry, particularly in the development and quality control of Amlodipine-based medications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Amlodipine Hydrochloride typically involves the oxidation of Amlodipine. This process can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using high-performance liquid chromatography (HPLC) techniques to ensure purity and consistency. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: Dehydro Amlodipine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of Amlodipine to Dehydro Amlodipine.
Reduction: Potential reduction back to Amlodipine under specific conditions.
Substitution: Reactions involving the replacement of functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts such as platinum or palladium.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Dehydro Amlodipine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Amlodipine and its impurities.
Biology: Studied for its effects on calcium channels in cellular models.
Medicine: Investigated for its potential therapeutic effects and as a marker for drug compliance in antihypertensive therapy.
Industry: Utilized in the quality control processes of pharmaceutical manufacturing to ensure the purity and efficacy of Amlodipine-based drugs
Mecanismo De Acción
Dehydro Amlodipine Hydrochloride exerts its effects by inhibiting calcium ion influx through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The compound’s action on calcium channels also contributes to its anti-anginal effects by improving myocardial oxygen delivery .
Comparación Con Compuestos Similares
Amlodipine: The parent compound, widely used in hypertension and angina treatment.
Nifedipine: Another calcium channel blocker with similar therapeutic uses.
Felodipine: A dihydropyridine calcium channel blocker used for similar indications.
Uniqueness: Dehydro Amlodipine Hydrochloride is unique in its role as an impurity and degradation product of Amlodipine. Its presence and quantification are crucial in the quality control of Amlodipine formulations, ensuring the safety and efficacy of the final pharmaceutical product .
Propiedades
Fórmula molecular |
C20H24Cl2N2O5 |
|---|---|
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C20H23ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8H,4,9-11,22H2,1-3H3;1H |
Clave InChI |
CCEZKLGTVOWHOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13868088.png)

![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)
![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)





